4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate
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Overview
Description
Preparation Methods
The synthesis of 4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate involves multiple steps, typically starting with the preparation of the hydrazone derivative. The reaction conditions often include the use of hydrazine derivatives and bromobenzoyl chloride under controlled temperatures .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include hydrazine, bromobenzoyl chloride, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and multistep synthesis processes.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with various biomolecules, influencing their activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar compounds include:
- 4-((2-(2-methylbenzoyl)hydrazono)methyl)phenyl 4-bromobenzoate
- 4-{(E)-[2-(2-{2-[(4-ethoxyanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 4-bromobenzoate
- Methyl-2-bromobenzoate
Compared to these compounds, 4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate is unique due to its specific hydrazone and bromobenzoyl groups, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C21H14Br2N2O3 |
---|---|
Molecular Weight |
502.2 g/mol |
IUPAC Name |
[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C21H14Br2N2O3/c22-16-9-7-15(8-10-16)21(27)28-17-11-5-14(6-12-17)13-24-25-20(26)18-3-1-2-4-19(18)23/h1-13H,(H,25,26)/b24-13+ |
InChI Key |
CACVHYYTZVDZBL-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
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